molecular formula C7H16Cl2N2O2 B2798815 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride CAS No. 90271-01-5

2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride

Cat. No.: B2798815
CAS No.: 90271-01-5
M. Wt: 231.12
InChI Key: PNRWDQOHLJICOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride is an amino acid derivative with the molecular formula C7H16Cl2N2O2 and a molecular weight of 231.12 g/mol. This compound is known for its versatility and has been used in various scientific experiments.

Preparation Methods

The synthesis of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride typically involves the reaction of 3-aminopiperidine with chloroacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving amino acid derivatives and their biological activities.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride can be compared with other similar compounds, such as:

    1-Aminocyclopentane-1,3-dicarboxylic acid: Another amino acid derivative with similar properties and applications.

    3-Aminopiperidine: A precursor in the synthesis of this compound.

    Chloroacetic acid: A reagent used in the synthesis of the compound.

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c8-6-2-1-3-9(4-6)5-7(10)11;;/h6H,1-5,8H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRWDQOHLJICOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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